molecular formula C20H11Cl2N3O4 B11554770 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol

Cat. No.: B11554770
M. Wt: 428.2 g/mol
InChI Key: SUQXUZXSFCWDED-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrophenol group, and a dichlorophenyl moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2,3-dichlorobenzaldehyde under acidic conditions to form the benzoxazole ring.

    Schiff Base Formation: The benzoxazole derivative is then reacted with 6-nitrosalicylaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the Schiff base through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the design of enzyme inhibitors or as a fluorescent probe due to its benzoxazole moiety.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as a component in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitrophenol group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol
  • 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-nitrophenol

Uniqueness

Compared to similar compounds, 2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to the specific positioning of the nitro group, which can significantly influence its electronic properties and reactivity. This positional difference can lead to variations in its biological activity and chemical behavior, making it a distinct entity in the realm of synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H11Cl2N3O4

Molecular Weight

428.2 g/mol

IUPAC Name

2-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol

InChI

InChI=1S/C20H11Cl2N3O4/c21-14-5-2-4-13(18(14)22)20-24-15-9-12(7-8-17(15)29-20)23-10-11-3-1-6-16(19(11)26)25(27)28/h1-10,26H

InChI Key

SUQXUZXSFCWDED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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